1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylic acid
Description
1-((Tert-Butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylic acid (IUPAC name: 1-{(tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid) is a cyclopropane-derived carboxylic acid featuring a tert-butoxycarbonyl (Boc)-protected methylamino group. This compound is characterized by:
- Molecular formula: C₁₀H₁₇NO₄
- Molecular weight: 215.25 g/mol
- Key structural features: A strained cyclopropane ring, a carboxylic acid group, and a Boc-protected methylamino substituent .
The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic procedures, particularly in peptide synthesis. The methyl group on the nitrogen introduces steric hindrance, which can influence reactivity and solubility .
Properties
IUPAC Name |
1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11(4)10(5-6-10)7(12)13/h5-6H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWWJFJPLPQMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119145-87-8 | |
| Record name | 1-{[(tert-butoxy)carbonyl](methyl)amino}cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be used to study enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: The compound's derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The compound exerts its effects through its functional groups, which interact with biological targets. The Boc group can protect amines from unwanted reactions, while the cyclopropane ring can participate in various chemical reactions. The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
The following table compares structural analogues based on substituents and physicochemical properties:
Key Observations :
- Solubility : Boc-protected compounds generally exhibit low water solubility but dissolve well in polar aprotic solvents (e.g., DMF, THF). Ester derivatives (e.g., ethyl) are more lipophilic .
- Stability: The Boc group is acid-labile, whereas benzyloxycarbonyl (Z) derivatives (e.g., ) require hydrogenolysis for deprotection .
Comparisons :
- 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid: Synthesized directly from ACC and Boc₂O without methylation .
- Ethyl Esters: Prepared via esterification of the carboxylic acid with ethanol under acidic conditions .
Biological Activity
1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylic acid (CAS No. 119145-87-8) is a cyclopropane derivative with potential biological applications. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) group and a methyl amino substituent, suggests it may exhibit interesting pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C10H17NO4
- Molecular Weight : 201.22 g/mol
- InChI Key : DSKCOVBHIFAJRI-UHFFFAOYSA-N
- PubChem ID : 688396
Mechanisms of Biological Activity
This compound is primarily studied for its role in inhibiting enzymes involved in ethylene biosynthesis in plants. Ethylene is a crucial plant hormone that regulates various physiological processes, including fruit ripening and senescence. The compound acts as an inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), an enzyme that catalyzes the conversion of ACC to ethylene.
Inhibition of ACO Enzyme
Research indicates that cyclopropanecarboxylic acid derivatives can effectively inhibit ACO, thereby reducing ethylene production. For instance, studies have shown that certain derivatives exhibit significant binding affinities to the ACO enzyme, demonstrating their potential as agricultural growth regulators .
In Silico Studies
Molecular docking studies have been conducted to assess the interaction between this compound and the ACO enzyme from Arabidopsis thaliana. These studies reveal that the compound binds effectively to the active site of ACO, suggesting a strong inhibitory effect on ethylene biosynthesis .
| Compound | ΔG (kcal/mol) | Binding Constant (Kb (M−1)) |
|---|---|---|
| 1-((Boc)(methyl)amino)cyclopropane-1-carboxylic acid | -6.5 | 5.9385×10^4 |
| Methylcyclopropane | -3.1 | 0.188×10^3 |
| Pyrazinoic acid | -5.3 | 7.61×10^3 |
Biological Effects on Plants
In practical applications, compounds similar to this compound have been used to delay ripening in various fruits. For example, treatments with these inhibitors have shown effectiveness in prolonging shelf life by reducing softening and aroma emission during storage .
Potential Therapeutic Applications
While primarily studied in agricultural contexts, the biological activity of this compound could extend to medicinal chemistry. The inhibition of ethylene production may be beneficial in developing treatments for conditions related to oxidative stress or inflammation where ethylene signaling is implicated.
Q & A
Q. What are the common synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group into cyclopropane-carboxylic acid derivatives?
The Boc group is typically introduced via reaction of the amine moiety with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF). Solvent choice (e.g., THF or DCM) and reaction time (4–24 hours) are critical for optimizing yield and purity . For example, details two synthetic routes in THF and DCM, emphasizing the need for anhydrous conditions and inert atmospheres to prevent Boc-group hydrolysis.
Q. How is 1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylic acid characterized structurally?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclopropane ring geometry and Boc-group integrity. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
Q. What functional group reactivities are critical for modifying this compound in downstream applications?
Key reactive sites include:
- Boc-protected amine : Acidic hydrolysis (e.g., HCl/dioxane) removes the Boc group, exposing the primary amine for further coupling.
- Carboxylic acid : Activates via EDCl/HOBt for amide bond formation.
- Cyclopropane ring : Susceptible to ring-opening under strong acidic/basic conditions or via transition-metal catalysis .
Q. What are the solubility and stability considerations for this compound?
The Boc group enhances solubility in polar aprotic solvents (e.g., DCM, THF). Stability studies indicate degradation under prolonged exposure to moisture (>48 hours at 25°C) or acidic conditions (pH < 4). Storage at –20°C in anhydrous DCM is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during Boc protection?
Side products like N-methylurea (from over-reaction) are mitigated by:
Q. What strategies address stereochemical challenges in synthesizing cyclopropane-containing analogs?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh₂(OAc)₄) control cyclopropane ring stereochemistry. highlights the use of enantiopure ethyl esters to preserve (1R,2S)-configurations during hydrolysis .
Q. How are contradictions in spectroscopic data resolved during structural elucidation?
Discrepancies in ¹³C NMR shifts (e.g., cyclopropane carbons at ~25–30 ppm) are resolved via 2D techniques (HSQC, HMBC) to confirm connectivity. IR spectroscopy verifies carbonyl stretches (Boc: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
Q. What experimental designs evaluate the compound’s stability under biological assay conditions?
Accelerated stability studies in PBS (pH 7.4, 37°C) over 72 hours, monitored via HPLC, quantify degradation products. LC-MS identifies hydrolyzed metabolites (e.g., free amine or cyclopropane ring-opened derivatives) .
Q. How does the compound interact with biological targets such as enzymes or receptors?
Molecular docking studies suggest the cyclopropane ring’s rigidity enhances binding to hydrophobic enzyme pockets (e.g., proteases). The trifluoromethyl group in analogs () improves target affinity via dipole interactions .
Q. What comparative analyses differentiate this compound from structurally similar derivatives?
Q. Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for Boc protection to avoid hydrolysis .
- Analytical Workflows : Combine NMR (structure), HPLC (purity), and MS (mass confirmation) for robust characterization .
- Biological Assays : Pre-incubate the compound in assay buffers to assess stability before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
